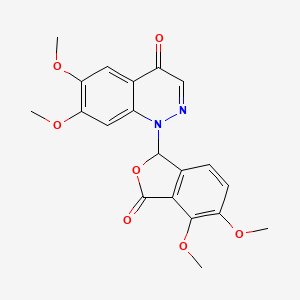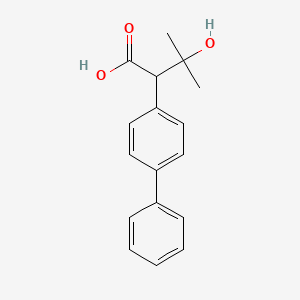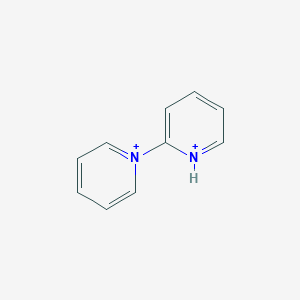![molecular formula C36H26O6S B14421205 1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-phenoxybenzene) CAS No. 85489-98-1](/img/structure/B14421205.png)
1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-phenoxybenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-phenoxybenzene) is a complex organic compound characterized by its unique structure, which includes sulfone and phenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-phenoxybenzene) typically involves the reaction of 4,4’-dihydroxydiphenyl sulfone with phenoxybenzene derivatives. One common method includes the following steps:
Reactants: 4,4’-dihydroxydiphenyl sulfone and phenoxybenzene derivatives.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Temperature: The reaction mixture is heated to a temperature range of 55-60°C.
Pressure: The reaction is conducted under autogenously generated pressure of 0.8-1 kg/cm².
Duration: The reaction is maintained for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-phenoxybenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Conditions: Reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran, under controlled temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups into the phenoxy rings.
Applications De Recherche Scientifique
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-phenoxybenzene) has several scientific research applications:
Materials Science: The compound is used in the development of advanced materials, including polymers and composites, due to its thermal stability and mechanical properties.
Organic Electronics: It is employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) for its electronic properties.
Biological Research:
Industrial Applications: It is used in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-phenoxybenzene) involves its interaction with molecular targets through its sulfone and phenoxy groups. These interactions can influence various molecular pathways, including:
Electron Transfer: The compound can participate in electron transfer reactions, making it useful in electronic applications.
Hydrogen Bonding: The phenoxy groups can form hydrogen bonds with other molecules, affecting their stability and reactivity.
Charge Transfer: The compound’s structure allows for efficient charge transfer, which is crucial in optoelectronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-[Sulfonylbis(4,1-phenyleneoxy)]dianiline: This compound shares the sulfone and phenoxy groups but has different substituents, leading to variations in properties and applications.
1,1’-Sulfonylbis[4-(prop-2-en-1-yloxy)benzene: Similar in structure but with prop-2-en-1-yloxy groups, affecting its reactivity and use in different applications.
1,1’-(Sulfonyldi-4,1-phenylene)bis(3-(2,4-xylyl)urea): Contains sulfone and phenylene groups but with urea substituents, leading to unique properties.
Uniqueness
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-phenoxybenzene) is unique due to its combination of sulfone and phenoxy groups, which confer distinct thermal stability, electronic properties, and potential for diverse applications in materials science, organic electronics, and biological research.
Propriétés
Numéro CAS |
85489-98-1 |
|---|---|
Formule moléculaire |
C36H26O6S |
Poids moléculaire |
586.7 g/mol |
Nom IUPAC |
1-phenoxy-4-[4-[4-(4-phenoxyphenoxy)phenyl]sulfonylphenoxy]benzene |
InChI |
InChI=1S/C36H26O6S/c37-43(38,35-23-19-33(20-24-35)41-31-15-11-29(12-16-31)39-27-7-3-1-4-8-27)36-25-21-34(22-26-36)42-32-17-13-30(14-18-32)40-28-9-5-2-6-10-28/h1-26H |
Clé InChI |
QNPMXXOSHOLCGD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)OC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


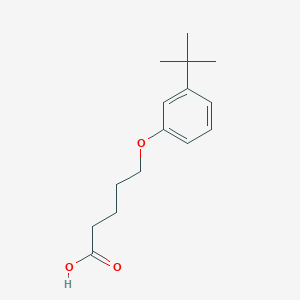
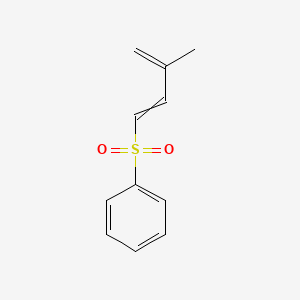
![(1S)-4-Methylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14421131.png)
![2-(2,4-Dimethoxyphenyl)-5H-imidazo[4,5-c]pyridin-5-ol](/img/structure/B14421147.png)
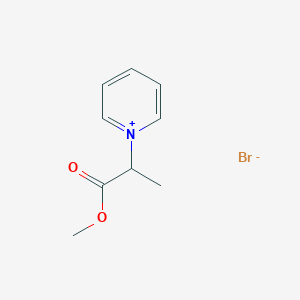
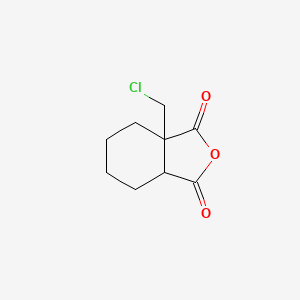
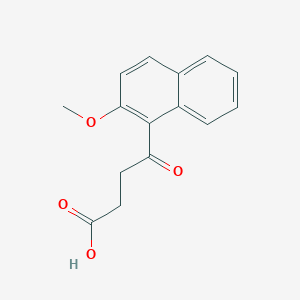

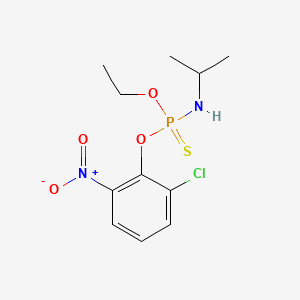
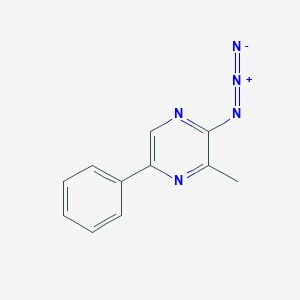
![2-(2-Methoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14421200.png)
